(6-Propoxy-2-naphthyl)-2-aminopropane, also known by its IUPAC name 1-(6-propoxynaphthalen-2-yl)propan-2-amine, is an organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound belongs to the class of naphthalene derivatives and is notable for its propoxy and amino functional groups.
The compound is synthesized through specific organic reactions involving naphthalene derivatives. It can be classified as an aromatic amine due to the presence of the amino group attached to a propyl chain linked to a naphthalene ring. The molecular formula for (6-Propoxy-2-naphthyl)-2-aminopropane is , with a molecular weight of 243.34 g/mol .
The synthesis of (6-Propoxy-2-naphthyl)-2-aminopropane typically involves several key steps:
For large-scale production, continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are utilized to enhance yield and purity .
The molecular structure of (6-Propoxy-2-naphthyl)-2-aminopropane features a naphthalene ring with a propoxy group at position 6 and an amino group at position 2 of the propanamine chain. The following data summarize its structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.34 g/mol |
| IUPAC Name | 1-(6-propoxynaphthalen-2-yl)propan-2-amine |
| InChI | InChI=1S/C16H21NO/c1-3-8-18... |
| InChI Key | CRXAYNAYXGFRGO-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC2=C(C=C1)C=C(C=C2)CC(C)N |
(6-Propoxy-2-naphthyl)-2-aminopropane can participate in various chemical reactions:
The primary products from these reactions include naphthoquinones, reduced amines, and various substituted naphthalene derivatives.
The mechanism of action for (6-Propoxy-2-naphthyl)-2-aminopropane involves its interaction with specific enzymes and receptors within biological systems. This compound has been noted for modulating enzyme activity, potentially leading to inhibition or activation of various signaling pathways .
(6-Propoxy-2-naphthyl)-2-aminopropane exhibits distinct physical properties:
The chemical properties include:
These properties are crucial for understanding its behavior in different environments and applications.
(6-Propoxy-2-naphthyl)-2-aminopropane has several scientific applications:
Naphthylisopropylamine derivatives emerged as pivotal structures in neurotransmitter modulation research following initial observations that 1- and 2-naphthylisopropylamines exhibited divergent pharmacological profiles. Early studies demonstrated that unsubstituted 2-naphthylisopropylamine (PAL-287) functioned as a potent triple monoamine (serotonin, norepinephrine, dopamine) releasing agent (EC~50~ values: 3.4 nM, 11.1 nM, and 12.6 nM, respectively) while simultaneously inhibiting monoamine oxidase A (MAO-A) with an IC~50~ of 420 nM [3] [4]. This dual activity distinguished it from classical amphetamines, which typically lack significant MAO inhibition.
The incorporation of naphthalene markedly increased molecular planarity and electron density compared to phenyl-based amphetamines. This enhanced π-electron system strengthened binding interactions within the hydrophobic pockets of monoamine oxidases and monoamine transporters. Crucially, in vivo behavioral studies revealed that serotonin-releasing potency inversely correlated with abuse liability—compounds like PAL-287 suppressed cocaine self-administration in primate models without eliciting significant stimulant effects or locomotor activation. This pharmacological profile highlighted the therapeutic potential of naphthylisopropylamines for addiction disorders and catalyzed research into alkoxy-substituted derivatives to optimize enzyme affinity and selectivity [3] [4].
CAS No.: 28008-55-1
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 21416-14-8